molecular formula C22H25N5O3 B2637115 N-(2-furylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902929-99-1

N-(2-furylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No. B2637115
M. Wt: 407.474
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives has been a subject of interest due to their potential pharmacological properties. A study by Fathalla et al. (2007) presented a convenient synthesis method for a variety of these derivatives, highlighting their potential as non-sedative H1-antihistamines. This synthetic route involves the use of azide and DCC coupling methods, showcasing the chemical versatility of the compound (Fathalla, S. E. Rayes, & I. Ali, 2007).

Anticancer Activity

Reddy et al. (2015) synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements essential for anticancer activity. These derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (B. N. Reddy et al., 2015).

Computer Prediction of Biological Activity

Danylchenko et al. (2016) focused on the computer prediction of the biological activity spectrum and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. The study identified compounds with potential antineurotic activity, indicating their promise for treating male reproductive and erectile dysfunction, while being classified as slightly toxic or practically nontoxic (S. Danylchenko, O. G. Drushlyak, & S. Kovalenko, 2016).

Antiproliferative Agents

Kaneko et al. (2020) investigated [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives for their antiproliferative effects against various cancer cell lines. The study found that these derivatives exhibited superior effectiveness compared to existing treatments, highlighting the significant potential of these compounds as anticancer agents (Daiki Kaneko et al., 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-15(2)11-12-26-21(29)17-7-3-4-8-18(17)27-19(24-25-22(26)27)9-10-20(28)23-14-16-6-5-13-30-16/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYSEWQCMOCTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

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